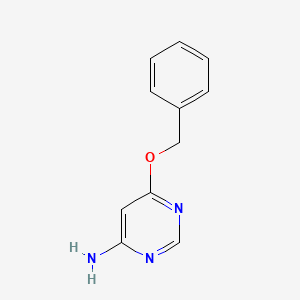

6-(Benzyloxy)pyrimidin-4-amine

Overview

Description

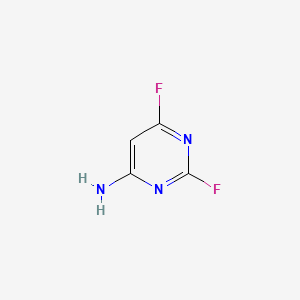

6-(Benzyloxy)pyrimidin-4-amine, also known as 6-BPA, is a synthetic compound used in a variety of scientific research applications. It is a derivative of the pyrimidine group of compounds, which are nitrogen-containing heterocyclic compounds, and is widely used in the synthesis of a variety of organic compounds. 6-BPA is a versatile compound that has been used in a variety of research applications, including drug development, biochemistry, and molecular biology.

Scientific Research Applications

1. Corrosion Inhibition

6-(Benzyloxy)pyrimidin-4-amine and related pyrimidine derivatives have been studied for their effectiveness as corrosion inhibitors. These compounds, including 6-(benzyloxy)-2-(benzylthio)-4-pyrimidinamine (BTP-3), exhibit good inhibition performance on mild steel in highly acidic solutions, primarily acting as mixed-type inhibitors with a predominant cathodic effectiveness (Hou et al., 2019).

2. Chemical Structure Analysis

The compound this compound has been subject to crystal structure and density functional theory (DFT) studies. These studies provide insights into the molecular conformation, stabilization mechanisms, and the electronic structure properties of the compound. Such analyses are crucial for understanding the correlation between molecular structure and macroscopic properties, which can further aid in the development of new applications (Murugavel et al., 2014).

3. Antifungal Activity

Some derivatives of this compound have been synthesized and tested for their antifungal effects. These studies suggest that certain pyrimidine derivatives, including this compound, can be developed into effective antifungal agents, especially against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

4. Antibacterial Activity

Research on similar pyrimidine compounds indicates potential antibacterial activity. Compounds like 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, which share structural similarities with this compound, have demonstrated effectiveness against various bacteria, including Gram-positive and Gram-negative strains (Murugavel et al., 2015).

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

It’s worth noting that the compound belongs to a class of molecules known as pyrimidines, which are known to interact with various biological targets and exhibit a wide range of biological activities .

Biochemical Pathways

Pyrimidine derivatives have been shown to interact with various biochemical pathways, depending on their specific structure and the biological targets they interact with .

Result of Action

Similar compounds have been evaluated for their anti-tubercular activity .

Properties

IUPAC Name |

6-phenylmethoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFMBBBQPOGBHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70309279 | |

| Record name | 6-(benzyloxy)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60722-75-0 | |

| Record name | NSC211609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(benzyloxy)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70309279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

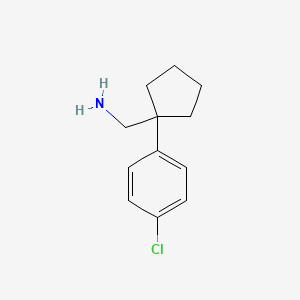

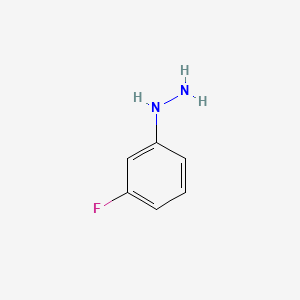

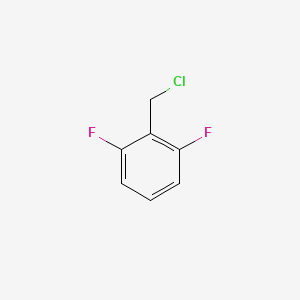

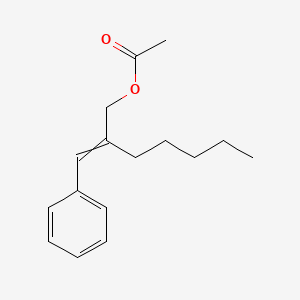

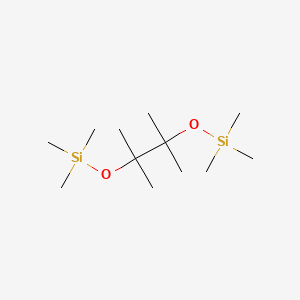

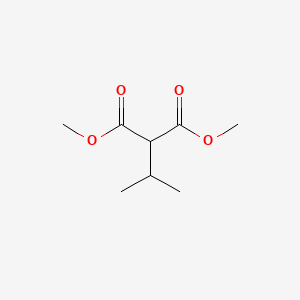

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-tert-Butylphenoxy)methyl]-2-furoic acid](/img/structure/B1330471.png)